molecular formula C19H17N3O4S B4929222 6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one

6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B4929222
M. Wt: 383.4 g/mol
InChI Key: DMWXHMUQBGLFIA-UHFFFAOYSA-N
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Description

6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes hydroxy, methoxy, and sulfanylidenepyrimidinone groups

Preparation Methods

The synthesis of 6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Formation of the Iminomethyl Group: This step involves the reaction of the intermediate with an appropriate amine to form the iminomethyl group.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often requiring catalysts and specific reaction conditions to ensure high yield and purity.

Industrial production methods would likely involve optimization of these steps to ensure scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iminomethyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with enzymes or receptors, while the iminomethyl group can form covalent bonds with nucleophilic sites. The sulfanylidenepyrimidinone core may interact with metal ions or other cofactors, modulating the activity of the compound.

Comparison with Similar Compounds

Similar compounds include other pyrimidinone derivatives with hydroxy, methoxy, and iminomethyl groups. These compounds may share some chemical properties but differ in their biological activity and applications. For example:

    2-Hydroxy-4-methoxyphenyl derivatives: These compounds may have similar chemical reactivity but different biological targets.

    Phenylmethanone oximes: These compounds may exhibit different mechanisms of action due to the presence of the oxime group.

The uniqueness of 6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-hydroxy-1-(2-methoxyphenyl)-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-25-13-7-5-6-12(10-13)20-11-14-17(23)21-19(27)22(18(14)24)15-8-3-4-9-16(15)26-2/h3-11,24H,1-2H3,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWXHMUQBGLFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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